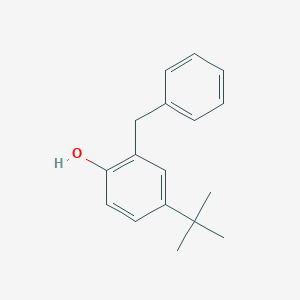
2-Benzyl-4-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group and a tert-butyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-4-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Acid-catalyzed alkylation of phenol with isobutene is a widely used method, where 2-tert-butylphenol is a major side product . Transalkylation reactions are also employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Benzyl-4-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant properties and its ability to neutralize free radicals.
Medicine: Explored for its potential anticancer properties, particularly in breast carcinoma cell lines.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through the inhibition of specific enzymes, such as monoamine oxidase, and interactions with G protein-coupled receptors . These interactions lead to various biochemical and physiological effects, including antioxidant and anticancer activities.
Comparison with Similar Compounds
2-Benzyl-4-tert-butylphenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: Shares the tert-butyl group but lacks the benzyl group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is known for its potent antioxidant properties.
Bisphenol A: Used in the production of epoxy resins and polycarbonates, but differs in its chemical structure and applications.
Properties
CAS No. |
61516-22-1 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-benzyl-4-tert-butylphenol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
MOXLXTVFRFBFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
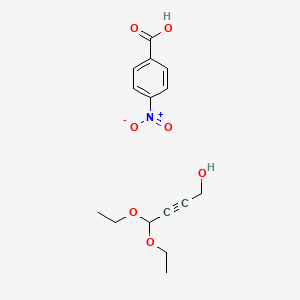
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
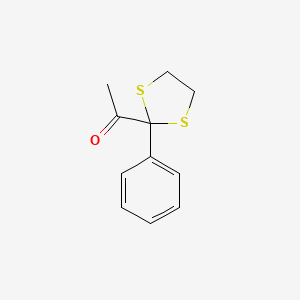
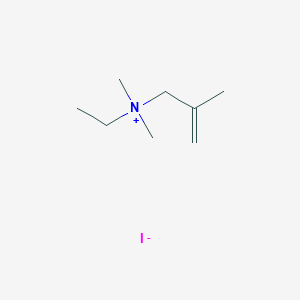
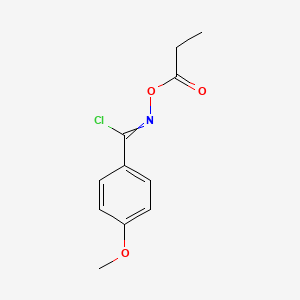
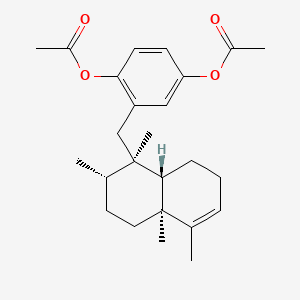
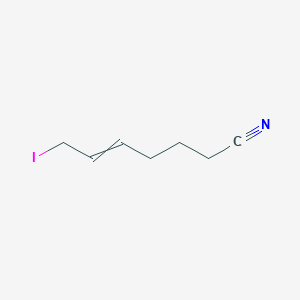
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)


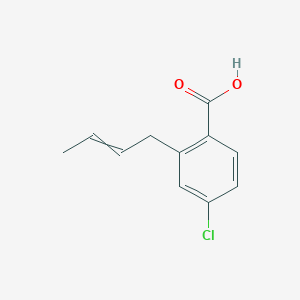
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
